molecular formula C9H16O2 B067224 (7R)-7-Propan-2-yloxepan-2-one CAS No. 183378-26-9

(7R)-7-Propan-2-yloxepan-2-one

Cat. No. B067224
M. Wt: 156.22 g/mol
InChI Key: GCKNMPQGTYEGHR-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7R)-7-Propan-2-yloxepan-2-one, also known as (R)-PMPA, is a potent and selective inhibitor of the viral enzyme, reverse transcriptase. It was first synthesized in 1996 and has since been extensively studied for its potential use in the treatment of HIV/AIDS and other viral infections.

Mechanism Of Action

(R)-PMPA works by inhibiting the viral enzyme, reverse transcriptase, which is essential for the replication of HIV and other retroviruses. Specifically, (R)-PMPA acts as a nucleotide analogue, competing with the natural nucleotides for incorporation into the growing viral DNA chain. Once incorporated, (R)-PMPA terminates the chain and prevents further viral replication.

Biochemical And Physiological Effects

In addition to its antiviral activity, (R)-PMPA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. This is thought to be due to its ability to inhibit the activity of glutamate carboxypeptidase II, an enzyme that is involved in the metabolism of the neurotransmitter, glutamate.

Advantages And Limitations For Lab Experiments

One of the major advantages of (R)-PMPA is its high selectivity for the viral enzyme, reverse transcriptase. This makes it a promising candidate for the development of new antiviral therapies with minimal side effects. However, (R)-PMPA is also highly hydrophilic, which can limit its ability to penetrate cell membranes and reach its target site. This can be overcome by the use of prodrug derivatives, which are more lipophilic and can be more easily absorbed by cells.

Future Directions

There are several future directions for research on (R)-PMPA. One area of interest is the development of prodrug derivatives that can improve its bioavailability and efficacy. Another area of interest is the investigation of its potential use in the treatment of other viral infections, such as hepatitis B and C. Finally, there is also interest in exploring its neuroprotective effects further and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of (R)-PMPA involves the reaction of (R)-2,3-epoxypropanol with diethyl phosphonoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then treated with sodium hydroxide to yield (R)-PMPA in high yield and purity.

Scientific Research Applications

(R)-PMPA has been extensively studied for its potential use in the treatment of HIV/AIDS and other viral infections. In vitro studies have shown that (R)-PMPA is a potent inhibitor of HIV reverse transcriptase, with an IC50 value of 0.001 μM. In vivo studies in animal models have also demonstrated the efficacy of (R)-PMPA in reducing viral load and improving immune function.

properties

CAS RN

183378-26-9

Product Name

(7R)-7-Propan-2-yloxepan-2-one

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(7R)-7-propan-2-yloxepan-2-one

InChI

InChI=1S/C9H16O2/c1-7(2)8-5-3-4-6-9(10)11-8/h7-8H,3-6H2,1-2H3/t8-/m1/s1

InChI Key

GCKNMPQGTYEGHR-MRVPVSSYSA-N

Isomeric SMILES

CC(C)[C@H]1CCCCC(=O)O1

SMILES

CC(C)C1CCCCC(=O)O1

Canonical SMILES

CC(C)C1CCCCC(=O)O1

synonyms

2-Oxepanone,7-(1-methylethyl)-,(R)-(9CI)

Origin of Product

United States

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